molecular formula C20H15ClN2OS B2882963 3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207031-61-5

3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2882963
CAS RN: 1207031-61-5
M. Wt: 366.86
InChI Key: PJLGARPRVLROJD-UHFFFAOYSA-N
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Description

“3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines .


Synthesis Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . The structure–activity relationship (SAR) studies indicate that certain moieties are beneficial for improving the antitumor activities .


Molecular Structure Analysis

The molecular structure of “3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex one, with a thieno[3,2-d]pyrimidine core. This core is substituted with a 3-chlorobenzyl group and a 4-methylphenyl group .

Scientific Research Applications

Antitubercular Agent

The thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been studied for their potential as antitubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains . The non-cytotoxic nature of these compounds makes them promising candidates for further development as antitubercular drugs.

Antitumor Activity

Another important application is in the field of oncology . Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines . These compounds act as EZH2 inhibitors and have shown remarkable antitumor activity, particularly against lymphoma cells, indicating their potential as chemotherapeutic agents.

Future Directions

The thieno[3,2-d]pyrimidine derivatives, including “3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potent antitumor agents . Future research could focus on further optimization and evaluation of these compounds as new EZH2 inhibitors .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-5-7-15(8-6-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLGARPRVLROJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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